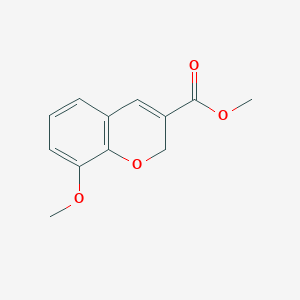
methyl 8-methoxy-2H-chromene-3-carboxylate
Descripción general
Descripción
“Methyl 8-methoxy-2H-chromene-3-carboxylate” is a chemical compound. It is part of a class of compounds known as 2H-chromenes . These compounds are important heterocyclic compounds with versatile biological profiles .
Synthesis Analysis
The synthesis of 2H-chromenes has been achieved through various methods . For instance, a series of alkoxy-substituted 2H-chromenes were synthesized by a one-pot three-component reaction using salicylaldehydes, acetyl acetone, and alcohol as reactant and medium with tetra-n-butylammonium fluoride (TBAF) as a catalyst .Chemical Reactions Analysis
The chemical reactions involving 2H-chromenes are diverse and can lead to a variety of biologically active molecules . The direct assessment of activities with the parent 2H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Aplicaciones Científicas De Investigación
1. Chemical Composition and Structural Analysis
Methyl 8-methoxy-2H-chromene-3-carboxylate has been identified in various natural sources. For instance, it was found in Piper aduncum leaves, where its structure was established through spectroscopic data analysis, including ES-MS. This compound was investigated for DNA-damaging activity against mutant strains of Saccharomyces cerevisiae (Baldoqui et al., 1999). Additionally, the crystal structure of a closely related compound, 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, was determined to aid in understanding its chemical properties (Li et al., 2010).
2. Biological Activity and Applications
Chromenes, including this compound derivatives, have been studied for their biological activities. For example, compounds from Piper mollicomum and Piper lhotzkyanum demonstrated antifungal properties, indicating potential applications in fighting fungal infections (Lago et al., 2007).
3. Synthesis and Chemical Reactions
The compound has been involved in various chemical synthesis processes. For example, a study described the triphenylphosphine-mediated synthesis of E/Z isomers of a related methyl chromene carboxylate, showcasing the compound's versatility in organic synthesis (Yavari & Feiz-Javadian, 2006).
Safety and Hazards
Direcciones Futuras
2H-chromenes, including “methyl 8-methoxy-2H-chromene-3-carboxylate”, have numerous exciting biological activities and are considered an important structural motif for the discovery of new drug candidates . The scientific community may find it helpful to design and develop potent leads of 2H-chromene analogs for their promising biological activities .
Propiedades
IUPAC Name |
methyl 8-methoxy-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-14-10-5-3-4-8-6-9(12(13)15-2)7-16-11(8)10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQJRPILTBWKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247322 | |
| Record name | Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177496-82-1 | |
| Record name | Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177496-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 8-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



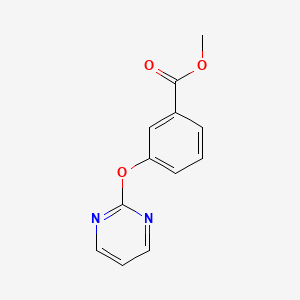
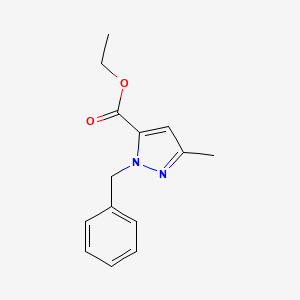

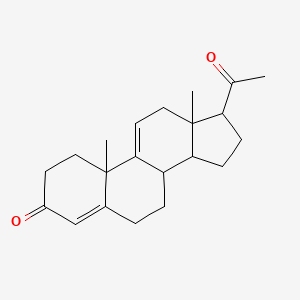


![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3109846.png)
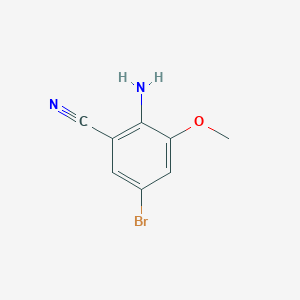
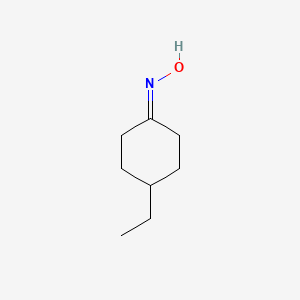
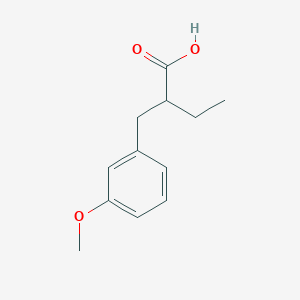
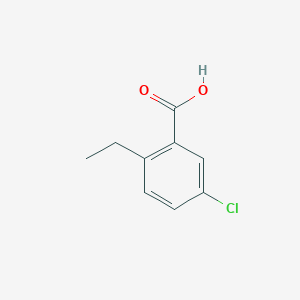
![tert-Butyl spiro[2.4]heptan-1-ylcarbamate](/img/structure/B3109879.png)
![ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B3109890.png)
